4-(Fmoc-amino)-1-butanol

Solid-Phase Synthesis Polyamines Mitsunobu Reaction

Choose 4-(Fmoc-amino)-1-butanol for peptide synthesis and linker applications where precise spacer length dictates biological activity. Its exact 4-carbon chain ensures correct spatial geometry for peptide alcohols, polyamine backbones, and rigid PROTAC linkers. Substituting with shorter/longer analogs alters conformation, solubility, and yield. The definitive building block for Mitsunobu chain extension and resin pre-loading strategies. Order now to avoid costly substitution errors.

Molecular Formula C19H21NO3
Molecular Weight 311.4 g/mol
CAS No. 209115-32-2
Cat. No. B1598097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Fmoc-amino)-1-butanol
CAS209115-32-2
Molecular FormulaC19H21NO3
Molecular Weight311.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCO
InChIInChI=1S/C19H21NO3/c21-12-6-5-11-20-19(22)23-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18,21H,5-6,11-13H2,(H,20,22)
InChIKeyUJTTUOLQLCQZEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Fmoc-amino)-1-butanol (CAS 209115-32-2): Essential Linker and Building Block for Advanced Peptide Synthesis


4-(Fmoc-amino)-1-butanol (CAS 209115-32-2), also known as Fmoc-Abu-ol or (9H-Fluoren-9-yl)methyl N-(4-hydroxybutyl)carbamate, is a specialized Fmoc-protected amino alcohol building block with the molecular formula C₁₉H₂₁NO₃ and a molecular weight of 311.37 g/mol . It is widely utilized as an intermediate and linker in solid-phase peptide synthesis (SPPS) protocols [1]. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to an amino group on a butanol backbone, providing a terminal hydroxyl group for further functionalization [2]. This dual functionality makes it a versatile tool for constructing modified peptides, peptide alcohols, and other peptide-based biomolecules .

Why 4-(Fmoc-amino)-1-butanol Cannot Be Directly Substituted by Other Fmoc-Amino Alcohols


While many Fmoc-protected amino alcohols exist as building blocks, their utility is not interchangeable. The specific length and flexibility of the alkyl chain, along with the position of the terminal hydroxyl group, critically determine the spatial geometry of the resulting peptide or linker. 4-(Fmoc-amino)-1-butanol provides a precise 4-carbon spacer that influences the conformation and accessibility of the growing peptide chain . Substituting it with a shorter-chain analog like Fmoc-ethanolamine or a longer-chain analog like 5-(Fmoc-amino)-1-pentanol (CAS 209115-33-3) will alter the linker's physicochemical properties, potentially affecting peptide solubility, biological activity, and overall synthesis yield . The selection of this specific compound is therefore a deliberate choice to achieve a defined molecular architecture, not a simple functional equivalent swap.

Product-Specific Quantitative Evidence Guide for 4-(Fmoc-amino)-1-butanol


Chain Length Specificity in Solid-Phase Polyamine Synthesis

In a specific on-resin Mitsunobu alkylation step for the solid-phase construction of polyamines like philanthotoxin-4.3.3, N-Fmoc-4-aminobutanol was the reagent of choice to complete the polyamine backbone [1][2]. This contrasts with a generic 'Fmoc-amino alcohol' approach, where the use of an incorrect chain length (e.g., the shorter ethanolamine derivative or longer pentanol derivative) would fail to yield the correct target molecule. The study demonstrates a successful, chain-length-specific application.

Solid-Phase Synthesis Polyamines Mitsunobu Reaction

Enabling the First General Method for Fmoc/tBu Synthesis of Peptide Alcohols

The development of a general method for the straightforward Fmoc/tBu synthesis of peptide alcohols, a previously laborious process, relies on the attachment of fluorenylmethoxycarbonyl (Fmoc)-amino alcohols, including 4-(Fmoc-amino)-1-butanol, to functionalized resins like Rink, Ramage, and Sieber-chloride [1]. This method, described as the 'first straightforward' approach, starts from a pre-loaded resin and enables conventional cleavage to yield peptide alcohols. This contrasts with previous methods that often involved multiple steps and lower overall yields. The method's success was demonstrated by synthesizing clinically relevant peptides like octreotide and alamethicin.

Peptide Alcohols Fmoc/tBu SPPS Resin Loading

Differential Physicochemical Properties vs. Common Fmoc-Amino Acid Building Blocks

4-(Fmoc-amino)-1-butanol possesses distinct physicochemical properties that differentiate it from standard Fmoc-protected amino acid building blocks. For example, compared to Fmoc-L-valinol (Fmoc-valinol), a common chiral amino alcohol, 4-(Fmoc-amino)-1-butanol has a lower molecular weight (311.37 g/mol vs. 345.4 g/mol) and a different density (1.2±0.1 g/cm³) . These differences in mass and bulk can impact solubility, crystallization behavior, and handling in automated synthesis platforms. The simpler, achiral nature of the butanol backbone also eliminates stereochemical considerations required for chiral amino alcohols like Fmoc-valinol.

Physicochemical Properties Molecular Weight Density

Linker Length Optimization in PROTAC and Bioconjugation Applications

In the design of heterobifunctional molecules like PROTACs (Proteolysis Targeting Chimeras) and other bioconjugates, the length of the linker is a critical determinant of efficacy. 4-(Fmoc-amino)-1-butanol, with its 4-carbon spacer, provides a rigid, intermediate-length linker option. This contrasts with commonly used, longer, and more flexible PEG (polyethylene glycol)-based linkers like Fmoc-amino-PEG5-acid or Fmoc-amino-PEG3-CH2COOH . While PEG linkers enhance water solubility, the shorter, more rigid alkyl chain of 4-(Fmoc-amino)-1-butanol can offer advantages in achieving a more constrained conformation, potentially leading to improved target engagement and degradation efficiency in specific PROTAC designs . The choice between an alkyl and a PEG linker represents a fundamental design decision impacting the physicochemical and biological properties of the final conjugate.

PROTAC Linker Bioconjugation Linker Length

Optimal Research and Industrial Applications for 4-(Fmoc-amino)-1-butanol


Synthesis of Complex Polyamines via On-Resin Mitsunobu Reaction

This compound is the reagent of choice for the chain extension of resin-bound polyamine intermediates under Mitsunobu conditions. Its specific 4-carbon spacer is structurally required to correctly assemble the polyamine backbone of target molecules like philanthotoxin-4.3.3, as demonstrated in established solid-phase protocols [1]. Using any other chain-length analog would result in an incorrect final product, making this application a definitive use case for 4-(Fmoc-amino)-1-butanol.

Straightforward Synthesis of Peptide Alcohols via Fmoc-SPPS

4-(Fmoc-amino)-1-butanol is a key building block for implementing a modern, straightforward method for synthesizing peptide alcohols. This method, which involves pre-loading the compound onto functionalized Rink, Ramage, or Sieber-chloride resins, has replaced more laborious legacy routes [2]. This application is ideal for generating both protected and fully deprotected peptide alcohols, including clinically relevant molecules like octreotide and alamethicin, in a more efficient manner [2].

Engineering Constrained PROTAC Linkers for Targeted Protein Degradation

In the field of targeted protein degradation, 4-(Fmoc-amino)-1-butanol serves as a precursor for constructing a short, rigid, 4-carbon alkyl linker. This contrasts with the more flexible and hydrophilic PEG-based linkers that dominate the field. This rigid spacer is employed to impose a specific, constrained conformation between the E3 ligase ligand and the target protein ligand, a crucial design parameter for optimizing ternary complex formation and enhancing degradation efficiency .

General Modification of Peptides and Biomolecules

As a versatile Fmoc-protected amino alcohol, this compound is widely used to introduce a terminal hydroxyl group onto peptides and other biomolecules during solid-phase synthesis . This functional handle can be used for subsequent conjugation to fluorescent dyes, affinity tags, or other payloads, or for further chemical transformations. Its selection over other Fmoc-amino alcohols is based on the precise spacing and orientation it provides for the downstream application.

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